![molecular formula C19H20BF3O3 B6363135 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-93-1](/img/structure/B6363135.png)
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (DMBT-TFP) is a boron-based compound that has been used in a variety of scientific and medical applications. It has been studied for its potential use as a chemical reagent, a therapeutic agent, and a research tool. DMBT-TFP has been synthesized in a variety of ways, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The compound undergoes catalytic protodeboronation, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups, and transmetalation with formally nucleophilic organic groups .
Pharmacokinetics
The compound’s stability and reactivity suggest it may have unique pharmacokinetic properties .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of a variety of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is available commercially. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. The compound is relatively expensive and is not widely available. Additionally, the compound is toxic and must be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. The compound could potentially be used in the synthesis of a variety of biologically active compounds, including drugs for the treatment of cancer and other diseases. Additionally, the compound could be used to study the effects of signal transduction pathways and to develop new therapeutic agents. Furthermore, the compound could be used in the synthesis of compounds for the treatment of neurological disorders and as a tool to study the effects of oxidative stress. Finally, the compound could be used to study the effects of environmental contaminants on human health.
Méthodes De Synthèse
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from commercially available materials in a straightforward and efficient manner. The synthesis of this compound involves a two-step reaction sequence consisting of a Grignard reaction and a B-alkylation reaction. In the first step, 4-benzyloxy-3-trifluoromethyl-phenylmagnesium bromide is reacted with 5,5-dimethyl-1,3,2-dioxaborinane to form the desired product. In the second step, the product is then treated with a base such as potassium carbonate to yield the desired compound.
Applications De Recherche Scientifique
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific and medical research applications. It has been studied for its potential use as a chemical reagent, a therapeutic agent, and a research tool. In particular, this compound has been used in the synthesis of a number of biologically active compounds, including inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use in the synthesis of small molecule inhibitors of the enzyme acetylcholinesterase (AChE). Additionally, this compound has been used in the synthesis of a number of other compounds, including those used in the synthesis of drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5,5-dimethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)15-8-9-17(16(10-15)19(21,22)23)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWFKLGRAACRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




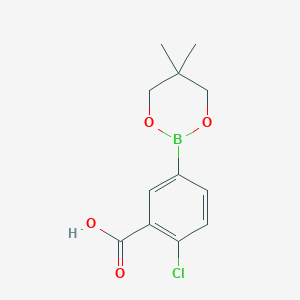
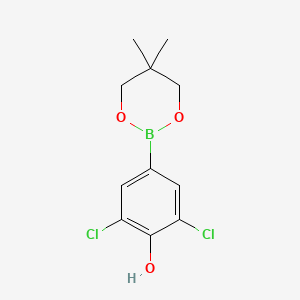
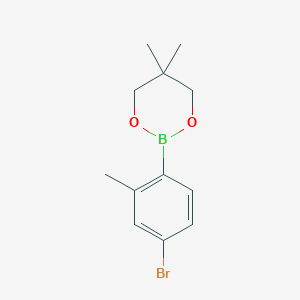


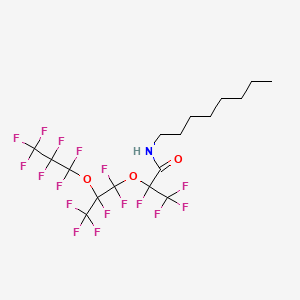

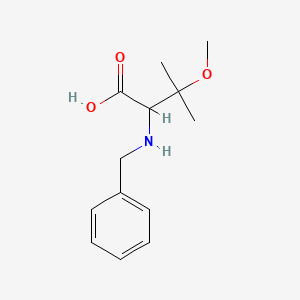
![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)

![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)